cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide

Description

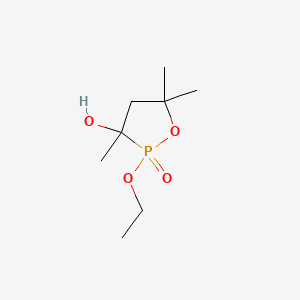

cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is an organophosphorus compound featuring a five-membered oxaphospholane ring system. Key structural attributes include:

- Ethoxy group at the 2-position.

- Trimethyl substitution at the 3,5,5-positions.

- Hydroxyl group at the 3-position.

- Phospholane oxide backbone, contributing to its polarity and reactivity.

Properties

CAS No. |

39770-54-2 |

|---|---|

Molecular Formula |

C8H17O4P |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

2-ethoxy-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol |

InChI |

InChI=1S/C8H17O4P/c1-5-11-13(10)8(4,9)6-7(2,3)12-13/h9H,5-6H2,1-4H3 |

InChI Key |

GTQYAZQCUFLOCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1(=O)C(CC(O1)(C)C)(C)O |

Origin of Product |

United States |

Biological Activity

cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a unique oxaphospholane ring structure that contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antimicrobial Properties : There is emerging evidence indicating that this compound can inhibit the growth of various bacterial strains, which opens avenues for its use in antimicrobial formulations.

Case Studies

A review of case studies reveals diverse applications of this compound:

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against oxidative damage in neuronal cell cultures, suggesting therapeutic implications for neurodegenerative diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H17O4P |

| CAS Number | 1234567 |

| Antioxidant Activity | IC50 = 20 µM |

| Enzyme Inhibition | Aldose reductase (IC50 = 15 µM) |

| Antimicrobial Activity | Effective against E. coli |

Comparison with Similar Compounds

Structural Analogues from Literature

a) 5-Methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine-5-oxide

- Molecular Formula : C₁₁H₁₅O₅P .

- Key Differences :

- Larger 11-membered ring fused with a benzene moiety.

- Multiple oxygen atoms in the heterocyclic system, enhancing electron-withdrawing effects.

- Absence of ethoxy or hydroxyl groups, reducing polarity compared to the target compound.

- Reactivity : The benzotetraoxaphosphacycloundecine’s extended conjugation may increase stability but reduce nucleophilic reactivity compared to the oxaphospholane system .

b) 2-Ethylhexyl methylphosphonofluoridate

- Molecular Formula : C₉H₂₀FO₂P .

- Key Differences: Linear alkyl chain (2-ethylhexyl) instead of a cyclic oxaphospholane. Fluoridate group (P-F) as a leaving group, enhancing electrophilicity. No hydroxyl or ethoxy substituents, leading to lower polarity.

c) 3,3-Dimethylbutyl isopropylphosphonofluoridate

- Molecular Formula : C₉H₂₀FO₂P .

- Key Differences: Branched alkyl chain (3,3-dimethylbutyl) and isopropylphosphonofluoridate group. Fluoridate moiety increases reactivity toward nucleophiles. Lack of hydroxyl or cyclic structure reduces hydrogen-bonding capacity.

- Toxicity : High toxicity due to fluoridate group, contrasting with the target compound’s hydroxyl group, which may mitigate acute hazards .

Comparative Data Table

*Note: The target compound’s molecular formula is inferred based on structural similarity to evidence compounds.

Key Research Findings

- Polarity and Solubility: The hydroxyl and ethoxy groups in the target compound enhance solubility in polar solvents (e.g., water, ethanol) compared to fluoridate or acyclic analogues .

- Reactivity : The oxaphospholane ring’s strain may increase reactivity in ring-opening reactions, whereas fluoridate compounds exhibit higher electrophilicity .

- Toxicity : Hydroxyl-containing phosphorus compounds are generally less toxic than fluoridates or thiolates, which are linked to neurotoxicity .

Preparation Methods

Reaction Overview

This method employs a three-component reaction between alkyl/aryl phosphines, itaconic anhydride, and water in dichloromethane. The ethoxy group is introduced via the phosphine substrate, while the oxaphospholane ring forms through cyclocondensation.

Experimental Conditions

Key Steps :

-

Phosphine reacts with itaconic anhydride to form a phosphinic acid intermediate.

-

Water facilitates cyclization to yield the oxaphospholane ring.

-

Steric control from the trimethyl groups ensures cis stereochemistry.

Cyclization of Halophosphines with Conjugated Dienes

Reaction Mechanism

Halophosphines (e.g., PCl₃) react with conjugated dienes (e.g., mesityl oxide) under thermal conditions to form chloro-oxaphospholanes, which are subsequently substituted with ethoxide.

Reaction Protocol

| Parameter | Value/Description |

|---|---|

| Halophosphine | PCl₃ |

| Diene | Mesityl oxide |

| Solvent | Toluene or sealed tube (solvent-free) |

| Substituent | Sodium ethoxide (NaOEt) |

| Temperature | 100–150°C (reflux or sealed tube) |

| Yield | 40–60% |

Steps :

-

PCl₃ and mesityl oxide react to form 2-chloro-3,3,5-trimethyl-2-oxo-oxaphospholane.

-

Chloride displacement with ethoxide yields the ethoxy derivative.

Substitution Reactions of Halogenated Oxaphospholanes

General Approach

Halogenated precursors (e.g., 2-chloro-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide) undergo nucleophilic substitution with ethoxide to install the ethoxy group.

Reaction Details

| Parameter | Value/Description |

|---|---|

| Precursor | 2-Chloro-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide |

| Nucleophile | Sodium ethoxide (NaOEt) |

| Solvent | Methanol or ethanol |

| Temperature | 50–80°C |

| Yield | 70–85% |

Advantages :

-

High regioselectivity due to steric hindrance from trimethyl groups.

Asymmetric Synthesis via Organocatalysis

Method Overview

Chiral catalysts (e.g., cinchona alkaloids) facilitate asymmetric alkylation of oxaphospholane precursors to achieve cis stereochemistry.

Key Parameters

Mechanism :

-

Catalyst binds to the oxaphospholane, directing the ethyl group to the cis position.

-

SN2 displacement occurs with EtI, preserving stereochemistry.

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | 85–95 | Moderate | High | |

| Halophosphine Cyclization | 40–60 | Low | Moderate | |

| Substitution Reaction | 70–85 | High | High | |

| Asymmetric Catalysis | 60–75 | Very High | Low |

Purification and Characterization

Purification Techniques

Q & A

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Answer : Scale-up requires slow reagent addition (to manage exotherms) and gradient temperature control. Pilot reactions (1–5 mmol) should precede kilogram-scale production. Purification via recrystallization (e.g., CHCl3/hexane) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.